molecular formula C9H2Br4OS2 B14630477 Bis(2,5-dibromothiophen-3-yl)methanone CAS No. 57248-34-7

Bis(2,5-dibromothiophen-3-yl)methanone

Cat. No.: B14630477
CAS No.: 57248-34-7
M. Wt: 509.9 g/mol
InChI Key: MCMRHLXLAHUDLC-UHFFFAOYSA-N
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Description

Bis(2,5-dibromothiophen-3-yl)methanone is an organosulfur compound that features two 2,5-dibromothiophene units connected through a methanone (carbonyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2,5-dibromothiophen-3-yl)methanone typically involves the bromination of thiophene followed by a coupling reaction. One common method involves the bromination of thiophene to form 2,5-dibromothiophene, which is then subjected to a Friedel-Crafts acylation reaction using a suitable acylating agent to introduce the methanone group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale bromination and acylation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Bis(2,5-dibromothiophen-3-yl)methanone can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The thiophene rings can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophenes, while coupling reactions can produce more complex biaryl compounds.

Scientific Research Applications

Bis(2,5-dibromothiophen-3-yl)methanone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Bis(2,5-dibromothiophen-3-yl)methanone is not well-defined due to its diverse applications. its reactivity is primarily influenced by the presence of the bromine atoms and the thiophene rings, which can participate in various chemical reactions. The molecular targets and pathways involved would depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dibromothiophene: A simpler compound with similar reactivity due to the presence of bromine atoms.

    Bis(2-thienyl)methanone: Similar structure but without the bromine atoms, leading to different reactivity and applications.

    2,5-Dibromothiophene-3-carboxaldehyde: Another related compound with a different functional group (aldehyde instead of methanone).

Uniqueness

Bis(2,5-dibromothiophen-3-yl)methanone is unique due to the presence of two brominated thiophene units connected through a methanone group. This structure imparts distinct reactivity and potential for diverse applications in various fields of research.

Properties

CAS No.

57248-34-7

Molecular Formula

C9H2Br4OS2

Molecular Weight

509.9 g/mol

IUPAC Name

bis(2,5-dibromothiophen-3-yl)methanone

InChI

InChI=1S/C9H2Br4OS2/c10-5-1-3(8(12)15-5)7(14)4-2-6(11)16-9(4)13/h1-2H

InChI Key

MCMRHLXLAHUDLC-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1C(=O)C2=C(SC(=C2)Br)Br)Br)Br

Origin of Product

United States

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